

# An In-depth Technical Guide to the Chemical Structure and Synthesis of Quinocide

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## Compound of Interest

Compound Name: Quinocide

Cat. No.: B012181

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis pathways, and physicochemical properties of **quinocide**, an 8-aminoquinoline derivative with antimalarial properties. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

## Chemical Structure and Properties

**Quinocide**, chemically known as N1-(6-methoxyquinolin-8-yl)pentane-1,4-diamine, is a structural isomer of the more commonly known antimalarial drug, primaquine.<sup>[1]</sup> Its core structure consists of a methoxy-substituted quinoline ring linked to a 1,4-pentanediamine side chain at the 8-position.

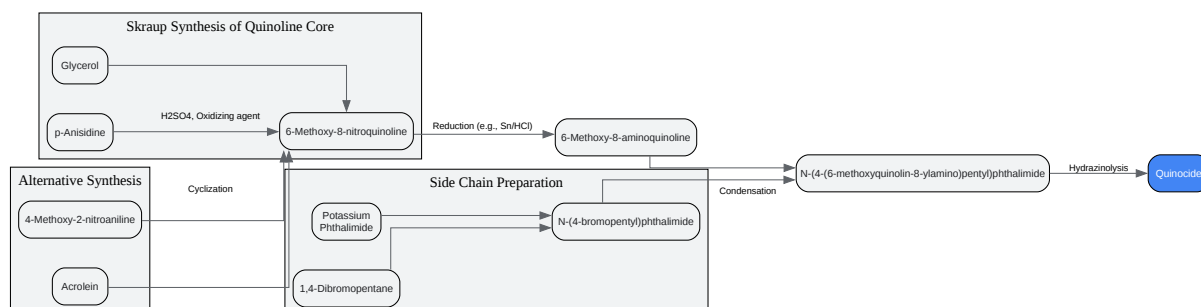
Table 1: Physicochemical Properties of **Quinocide**

Property	Value	Reference
CAS Number	525-61-1	[2]
Molecular Formula	C15H21N3O	[2][3]
Molecular Weight	259.35 g/mol	[2][3]
IUPAC Name	1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine	[3]
Synonyms	8-(4-aminopentylamino)-6-methoxyquinoline, Chinocide	[2][3]
Melting Point	46°C	[2]
Boiling Point	183-186 °C at 1 mmHg	[2]

## Synthesis Pathways

The synthesis of **quinocide** follows a multi-step pathway, analogous to the synthesis of other 8-aminoquinoline antimalarials like primaquine and pamaquine.[1] The general strategy involves the preparation of a key intermediate, 6-methoxy-8-aminoquinoline, followed by its coupling with a suitably functionalized pentylamine side chain. While the original detailed experimental protocol by Braude and Stavrovskaya from 1956 was not fully accessible for this review, the following pathway is based on established synthetic routes for this class of compounds.

The synthesis can be conceptually divided into two main parts: the synthesis of the 6-methoxy-8-aminoquinoline core and the subsequent attachment of the diamine side chain.



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A general synthetic pathway for **Quinocile**.

## Experimental Protocols (Adapted from analogous syntheses)

### Step 1: Synthesis of 6-Methoxy-8-nitroquinoline

This key intermediate can be prepared via the Skraup synthesis. In a typical procedure, p-anisidine is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene). An alternative method involves the cyclization of 4-methoxy-2-nitroaniline with acrolein.

### Step 2: Synthesis of 6-Methoxy-8-aminoquinoline

The nitro group of 6-methoxy-8-nitroquinoline is reduced to an amino group. A common method for this transformation is the use of a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

### Step 3: Synthesis of N-(4-bromopentyl)phthalimide

1,4-Dibromopentane is reacted with potassium phthalimide in a suitable solvent like dimethylformamide (DMF). This reaction proceeds via a nucleophilic substitution where the phthalimide anion displaces one of the bromide ions.

### Step 4: Synthesis of N-(4-(6-methoxyquinolin-8-ylamino)pentyl)phthalimide

6-Methoxy-8-aminoquinoline is condensed with N-(4-bromopentyl)phthalimide. This reaction is typically carried out by heating the two reactants in a suitable solvent.

### Step 5: Synthesis of **Quinocide** (Deprotection)

The final step is the removal of the phthalimide protecting group. This is commonly achieved by hydrazinolysis, where the protected intermediate is refluxed with hydrazine hydrate in a solvent such as ethanol. The resulting phthalhydrazide is insoluble and can be filtered off, yielding the free base of **quinocide**.

Table 2: Summary of **Quinocide** Synthesis Steps and Potential Yields (Illustrative)

Step	Reaction	Key Reagents	Typical Yield (%)
1	Skraup Synthesis	p-Anisidine, Glycerol, H2SO4, Oxidizing Agent	60-70
2	Reduction	6-Methoxy-8-nitroquinoline, Sn/HCl	80-90
3	Phthalimide Substitution	1,4-Dibromopentane, Potassium Phthalimide	70-80
4	Condensation	6-Methoxy-8-aminoquinoline, N-(4-bromopentyl)phthalimide	50-60
5	Deprotection	Hydrazine Hydrate	85-95
Overall	~20-35		

Note: The yields are illustrative and based on general procedures for similar compounds. Actual yields may vary depending on the specific reaction conditions.

## Spectroscopic Data

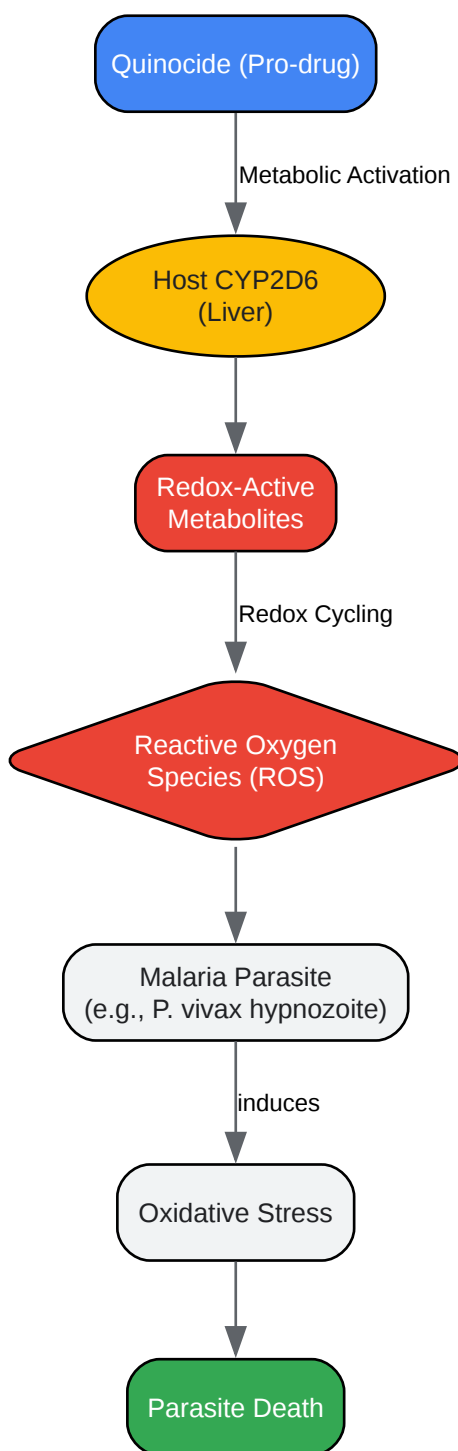
Detailed experimental spectroscopic data for **quinocide** is not widely available in the public domain. The following table summarizes the expected characteristic signals based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for **Quinocide**

Technique	Expected Characteristics
<sup>1</sup> H NMR	- Aromatic protons on the quinoline ring ( $\delta$ 6.5-8.5 ppm).- Methoxy group singlet ( $\delta$ ~3.9 ppm).- Protons on the pentanediamine side chain, including methine and methylene groups ( $\delta$ 1.0-3.5 ppm).- Amine protons (broad signals, chemical shift dependent on solvent and concentration).
<sup>13</sup> C NMR	- Aromatic carbons of the quinoline ring ( $\delta$ 100-160 ppm).- Methoxy carbon ( $\delta$ ~55 ppm).- Aliphatic carbons of the side chain ( $\delta$ 20-50 ppm).
IR (Infrared)	- N-H stretching of primary and secondary amines (~3300-3400 cm <sup>-1</sup> ).- C-H stretching of aromatic and aliphatic groups (~2850-3100 cm <sup>-1</sup> ).- C=C and C=N stretching of the quinoline ring (~1500-1600 cm <sup>-1</sup> ).- C-O stretching of the methoxy group (~1250 cm <sup>-1</sup> ).
MS (Mass Spec.)	- Molecular ion peak (M <sup>+</sup> ) at m/z = 259.1685 (calculated).- Fragmentation pattern corresponding to the loss of the side chain and cleavage of the quinoline ring.

## Mechanism of Action: A Signaling Pathway Perspective

The antimalarial activity of 8-aminoquinolines, including **quinocide**, is not fully elucidated but is believed to involve a process of bioactivation. These compounds are pro-drugs that are metabolized by host enzymes, primarily cytochrome P450 (CYP) enzymes in the liver, to generate reactive intermediates. These intermediates then induce oxidative stress in the malaria parasite, leading to its death.



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Proposed mechanism of action for **Quinocide**.

The proposed mechanism involves:

- **Metabolic Activation:** **Quinocide** is metabolized by host liver enzymes, particularly cytochrome P450 2D6 (CYP2D6), into hydroxylated and other reactive metabolites.
- **Redox Cycling:** These metabolites can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.
- **Oxidative Stress:** The accumulation of ROS within the parasite leads to significant oxidative stress, damaging cellular components like proteins, lipids, and nucleic acids.
- **Parasite Death:** The overwhelming oxidative damage ultimately results in the death of the parasite, particularly the dormant liver stages (hypnozoites) of *Plasmodium vivax* and *P. ovale*, for which this class of drugs is uniquely effective.

This guide provides a foundational understanding of the chemical and synthetic aspects of **quinocide**. Further research is warranted to fully elucidate its detailed reaction mechanisms, optimize synthesis yields, and comprehensively characterize its pharmacological and toxicological profiles.

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